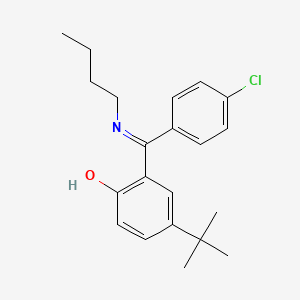
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol is an organic compound with a complex structure that includes a butylimino group, a chlorophenyl group, and a tert-butylphenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol typically involves multiple steps, including the formation of the butylimino group and the chlorophenyl group, followed by their attachment to the phenol ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-((Butylimino)(4-bromophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- 2-((Butylimino)(4-fluorophenyl)methyl)-4-(1,1-dimethylethyl)phenol
- 2-((Butylimino)(4-methylphenyl)methyl)-4-(1,1-dimethylethyl)phenol
Uniqueness
What sets 2-((Butylimino)(4-chlorophenyl)methyl)-4-(1,1-dimethylethyl)phenol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the chlorophenyl group, in particular, may influence its reactivity and biological activity in ways that differ from its analogs.
Eigenschaften
CAS-Nummer |
80018-41-3 |
|---|---|
Molekularformel |
C21H26ClNO |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
4-tert-butyl-2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C21H26ClNO/c1-5-6-13-23-20(15-7-10-17(22)11-8-15)18-14-16(21(2,3)4)9-12-19(18)24/h7-12,14,24H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
YDEFUUFWCDTDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


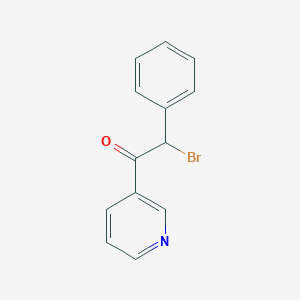
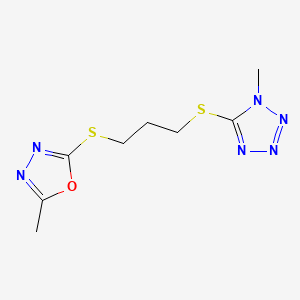

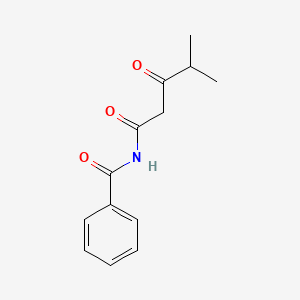
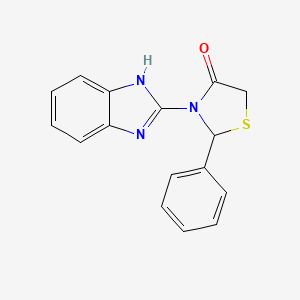
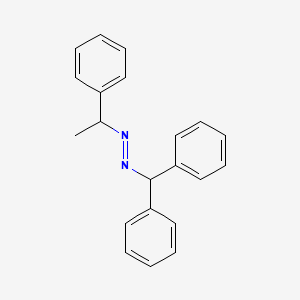
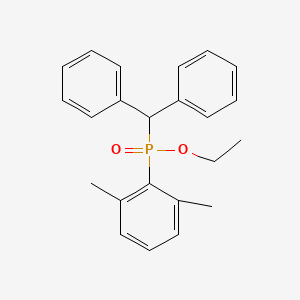
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
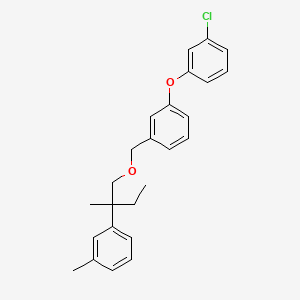
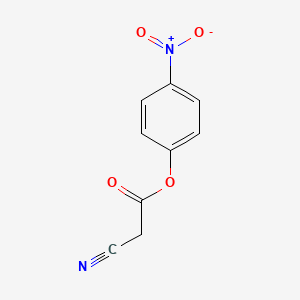
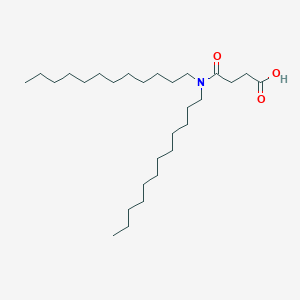
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
